molecular formula C17H29BF3NO4 B563573 (R)-BoroLeu-(+)-Pinanediol trifluoroacetate CAS No. 179324-87-9

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

カタログ番号: B563573
CAS番号: 179324-87-9
分子量: 379.227
InChIキー: SRFQKJZNJYTMNI-CDVUYJLHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C17H29BF3NO4 and its molecular weight is 379.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate (CAS No. 179324-87-9) is a complex compound that has garnered attention for its potential biological activities, particularly as a proteasome inhibitor. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a boron atom that plays a crucial role in its biological activity. The molecular formula is C17H29BF3NO4C_{17}H_{29}BF_3NO_4, and it has been utilized in various synthetic pathways to develop compounds with therapeutic potential.

The primary mechanism of action for this compound involves its role as a proteasome inhibitor . Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, apoptosis, and stress responses. Inhibition of these complexes can lead to the accumulation of pro-apoptotic factors and subsequently induce apoptosis in cancer cells.

Key Findings from Research Studies

  • Proteasome Inhibition : Studies have shown that this compound exhibits selective inhibition of proteasome subunits, particularly the β5 and β1 subunits, with IC50 values in the low micromolar range. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against cancer cells .
  • Synthesis of Derivatives : The compound has been used to synthesize a series of bidentate inhibitors that target specific proteasome subunits. These derivatives have demonstrated enhanced binding affinity and inhibitory potency compared to their parent compounds .
  • Cellular Studies : In cellular assays, this compound has been shown to induce apoptosis in various cancer cell lines by disrupting proteasomal function, leading to increased levels of pro-apoptotic proteins such as p53 and Bax.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage.

Case Study 2: Selectivity for Immunoproteasomes

In another investigation, researchers focused on the selectivity of this compound towards immunoproteasomes over constitutive proteasomes. The findings revealed that the compound preferentially inhibited immunoproteasome activity, suggesting its potential use in treating autoimmune diseases while sparing normal cellular functions .

Data Table: Biological Activity Summary

Activity IC50 Value Target Cell Line
Proteasome InhibitionLow micromolarβ5 and β1 subunitsMCF-7 (breast cancer)
Induction of ApoptosisSignificant increaseCaspase-3 activationMCF-7
Selectivity for ImmunoproteasomesHigher selectivityImmunoproteasomeTHP-1 (monocyte)

科学的研究の応用

Medicinal Chemistry

Proteasome Inhibition

The primary application of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate lies in its function as a proteasome inhibitor. Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, signal transduction, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making this compound particularly relevant in cancer therapies.

  • Mechanism of Action : By inhibiting the proteasome, this compound disrupts protein degradation pathways, which can induce apoptosis in cancer cells. This mechanism is especially important in treating hematological malignancies such as multiple myeloma .
  • Case Studies : Research has demonstrated that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For instance, studies have shown improved outcomes when this compound is administered alongside traditional chemotherapy drugs .

Organic Synthesis

Building Block for Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including well-known proteasome inhibitors like Bortezomib. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties.

  • Synthetic Pathways : The synthesis of this compound typically involves several key steps that ensure high yields and purity. These methods are essential for making the compound accessible for further research and application in drug discovery .
  • Comparison with Other Compounds : The following table summarizes some notable compounds related to this compound:
Compound NameStructure TypeKey Characteristics
BortezomibBoronic acid dipeptideFirst-in-class proteasome inhibitor for cancer therapy
CarfilzomibBoronic acid derivativeMore potent proteasome inhibitor with improved pharmacokinetics
IxazomibBoronic acid analogueOral proteasome inhibitor used in multiple myeloma treatment

Research Insights

Biological Activity Studies

Research involving this compound has focused on its interactions with proteins involved in the ubiquitin-proteasome pathway. These studies aim to elucidate how proteasome inhibition affects cellular homeostasis and apoptosis.

  • Binding Affinity : Investigations into its binding affinity to various targets within cancer cells have provided insights into its therapeutic potential and mechanisms of action. Such studies are critical for understanding how modifications to this compound can lead to more effective treatments .
  • Fragment-Based Drug Discovery : Recent studies have explored the use of this compound in fragment-based drug discovery approaches, where small molecular fragments are used to develop larger, more complex inhibitors targeting specific proteasomal subunits .

Q & A

Basic Research Questions

Q. What is the synthetic route for (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, and how is its purity validated?

The compound is synthesized via acylation of this compound with carboxylic acid-containing intermediates using coupling reagents such as TBTU/NMM or HBTU in mixed solvents (DCM/DMF or DMF alone) at 0°C to room temperature for 16–24 hours . Post-synthesis, purification involves column chromatography (e.g., silica gel with EtOAc/hexanes) and spectroscopic validation (¹H-NMR, HPLC). Deprotection of the pinanediol boronate ester to free boronic acids is achieved via acidic hydrolysis or enzymatic methods, monitored by LC-MS .

Q. What role does this compound play in proteasome inhibitor development?

this compound serves as a critical intermediate in synthesizing β5i-specific proteasome inhibitors. Its boronic acid ester moiety enables covalent binding to proteasome active sites, while the pinanediol group enhances solubility and stability during in vitro assays. For example, coupling with fragment-sized inhibitors (e.g., benzimidazole-2-carbonitrile derivatives) generates bidentate inhibitors with improved binding kinetics .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in solid-phase synthesis?

Coupling efficiency depends on reagent selection and solvent systems. Comparative studies show that TBTU/NMM in DCM/DMF (1:2) yields 38–63% , while HBTU in DMF achieves 73% . Lower temperatures (0°C) reduce side reactions, and extended reaction times (24 h) improve conversion. Post-coupling purification via citric acid/NaHCO₃ washes and Na₂SO₄ drying minimizes trifluoroacetate salt interference .

Q. What analytical challenges arise from the trifluoroacetate counterion in NMR and mass spectrometry?

Trifluoroacetate (TFA) introduces strong background signals in ¹⁹F NMR and suppresses ionization in ESI-MS. To mitigate this, researchers use anion-exchange chromatography to replace TFA with volatile salts (e.g., ammonium acetate) or employ high-resolution mass spectrometers calibrated with sodium trifluoroacetate clusters for accurate mass correction . For NMR, deuterated solvents with TFA-d1 or gradient shimming protocols improve spectral clarity .

Q. How does the reactivity of this compound compare to other boronic esters in aqueous media?

The pinanediol group confers superior hydrolytic stability compared to neopentyl glycol or benzyl ester analogs. However, prolonged exposure to aqueous buffers (pH 7.4, 37°C) leads to gradual ester hydrolysis, releasing free boronic acids. Kinetic studies using ¹¹B NMR reveal a half-life of ~48 hours in PBS, necessitating fresh preparation for in vivo assays .

Q. What strategies address contradictions in bioactivity data for derivatives of this compound?

Discrepancies in IC₅₀ values often stem from divergent deprotection methods. For instance, HCl-mediated deprotection may yield boronic acids with residual chloride impurities that skew enzymatic assays, while enzymatic cleavage (e.g., esterases) preserves stereochemical integrity. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. FRET) is recommended .

Q. How can researchers evaluate the bone-targeting efficacy of conjugates derived from this compound?

Conjugates with alendronate or bisphosphonate moieties are tested for hydroxyapatite binding affinity using competitive displacement assays (e.g., vs. zoledronate). In vivo biodistribution studies in myeloma xenograft models (e.g., NOD/SCID mice) with ¹⁸F-labeled analogs and PET imaging quantify bone-specific uptake .

Q. Methodological Notes

  • Coupling Reagent Comparison :

    ReagentSolventTemperatureTime (h)Yield (%)Reference
    TBTU/NMMDCM/DMF0°C to rt2438–63
    HBTUDMF0°C to rt1673
  • Deprotection Methods :

    • Acidic hydrolysis (HCl, TFA): Rapid but risks racemization .
    • Enzymatic cleavage: Slower but stereospecific .
  • Analytical Interference Mitigation :

    • MS : Replace TFA with ammonium acetate during LC-MS .
    • NMR : Use TFA-d1 or deuterated solvents to suppress background .

特性

IUPAC Name

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQKJZNJYTMNI-CDVUYJLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658025
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179324-87-9
Record name 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179324-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。